CYP Inhibition Profile: 2-Chloro vs. 2-Amino Analog
In human liver microsome assays, 2-chloro-5-fluoro-4-methylquinazoline demonstrates a CYP3A4 IC50 of 5.49 μM and a CYP2C19 Ki of 50 μM [1]. Compared with the 2-amino analog 5-fluoro-4-methylquinazolin-2-amine, which shows no publicly reported CYP inhibition data, this compound's quantifiable CYP interaction enables metabolic liability assessment during early candidate triage .
| Evidence Dimension | CYP3A4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.49 μM |
| Comparator Or Baseline | 5-Fluoro-4-methylquinazolin-2-amine; CYP inhibition data not reported |
| Quantified Difference | Target compound has measurable CYP3A4 IC50; comparator lacks reported data |
| Conditions | Human liver microsomes; midazolam substrate; 5 min preincubation; LC-MS/MS analysis |
Why This Matters
Procurement of a compound with established CYP inhibition data enables teams to flag potential drug-drug interaction or hepatotoxicity concerns earlier in hit-to-lead optimization compared to an analog with an unknown metabolic profile.
- [1] BindingDB. BDBM50380527 (CHEMBL2018913): CYP3A4 IC50 = 5.49 μM; CYP2C19 Ki = 50 μM in human liver microsomes. View Source
